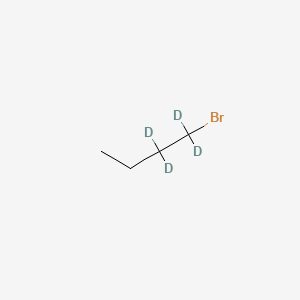

1-Bromobutane-1,1,2,2-d4

Description

Foundational Principles of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a powerful methodology used to trace the journey of an atom or a group of atoms through a chemical reaction or a biological pathway. wikipedia.orgcreative-proteomics.com This is achieved by replacing one or more atoms in a molecule of interest with one of its isotopes. wikipedia.org Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons. This difference in neutron count results in a difference in mass but does not alter the chemical properties of the element. metwarebio.com

The core principle of isotopic labeling lies in the ability to distinguish the labeled molecules from their unlabeled counterparts. creative-proteomics.com This detection can be based on mass differences, as analyzed by mass spectrometry, or through nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different gyromagnetic ratios. metwarebio.com Both stable isotopes, which are non-radioactive, and radioactive isotopes can be used for labeling. wikipedia.org Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently employed in studies requiring long-term tracking or where radioactivity is a concern. studysmarter.co.uk

The Strategic Role of Alkyl Halides in Organic Synthesis and Mechanistic Studies

Alkyl halides, also known as haloalkanes, are a class of organic compounds where one or more hydrogen atoms in an alkane have been replaced by a halogen atom (fluorine, chlorine, bromine, or iodine). maqsad.io They are fundamental building blocks in organic synthesis due to their versatile reactivity. ijrpr.comquora.com The carbon-halogen bond is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. quora.com This characteristic allows alkyl halides to participate in a wide range of reactions, including nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. fiveable.me

Their utility extends to being precursors for Grignard reagents and in various cross-coupling reactions, which are instrumental in forming new carbon-carbon bonds. ijrpr.comwikipedia.org The specific type of halogen and the structure of the alkyl group influence the reactivity and the reaction pathway, making them invaluable for constructing more complex molecules. maqsad.io

Rationale for Deuterium Substitution at Specific Carbons in 1-Bromobutane (B133212) (C4H9Br) for Research Applications

1-Bromobutane is a primary alkyl halide that readily undergoes S_N2 reactions. nih.govup.pt The substitution of hydrogen atoms with deuterium at specific positions, as in 1-Bromobutane-1,1,2,2-d4, is a deliberate strategy to probe reaction mechanisms. The key to this strategy is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.orglibretexts.org

The C-D bond is stronger than the C-H bond. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly when a deuterium atom is substituted at that position. This is known as a primary KIE. In the case of this compound, the deuterium atoms are located at the α-carbon (the carbon bonded to the bromine) and the β-carbon (the adjacent carbon).

α-Deuteration (at C1): The presence of deuterium on the α-carbon can influence the rate of both S_N2 and E2 reactions. In S_N2 reactions, an "inverse" KIE (k_H/k_D < 1) is often observed, while E2 reactions show a small normal KIE. mdpi.com

β-Deuteration (at C2): The presence of deuterium on the β-carbon is particularly informative for distinguishing between S_N2 and E2 mechanisms. cdnsciencepub.com Since the C-H bond at the β-position is broken during an E2 reaction, a significant primary KIE is expected. libretexts.orglibretexts.org Conversely, the effect on an S_N2 reaction rate is much smaller (a secondary KIE). cdnsciencepub.com

Therefore, by studying the reaction rates of this compound and comparing them to its non-deuterated counterpart, researchers can gain detailed insights into the transition state and the mechanism of the reaction. cdnsciencepub.com

Overview of Research Domains Utilizing this compound

The primary application of this compound lies in the field of physical organic chemistry for the detailed investigation of reaction mechanisms. nih.govcymitquimica.com Its use allows for the elucidation of transition state structures and the differentiation between competing reaction pathways, such as S_N2 and E2 reactions. mdpi.comcdnsciencepub.com

Another significant area of application is in analytical chemistry, particularly in mass spectrometry. researchgate.net Deuterated compounds serve as excellent internal standards for quantitative analysis because they have nearly identical chemical properties to the analyte but can be distinguished by their mass. scielo.org.mx For instance, a stable isotope-coded derivatization method using 1-bromobutane and its deuterated isotopologues has been developed for the comparative analysis of amino acids in biological samples. researchgate.net

Furthermore, deuterated compounds, including deuterated alkyl halides, are used in NMR spectroscopy. labinsights.nltcichemicals.com While deuterated solvents are commonly used to avoid solvent interference in ¹H NMR, the study of deuterated analytes themselves in ²H (deuterium) NMR can provide information about molecular dynamics and orientation. wikipedia.org

Interactive Data Tables

Properties of 1-Bromobutane

| Property | Value |

| Molecular Formula | C4H9Br |

| Molecular Weight | 137.02 g/mol nih.gov |

| Appearance | Colorless liquid nih.gov |

| Boiling Point | 103 °C stenutz.eu |

| Melting Point | -112 °C stenutz.eu |

| Density | 1.274 g/mL stenutz.eu |

| Solubility | Insoluble in water, soluble in organic solvents nih.gov |

Common Deuterated Solvents in NMR Spectroscopy

| Solvent | Formula |

| Chloroform-d | CDCl3 labinsights.nl |

| Deuterium Oxide | D2O labinsights.nl |

| Dimethyl Sulfoxide-d6 | DMSO-d6 labinsights.nl |

| Methanol-d4 | CD3OD labinsights.nl |

| Acetonitrile-d3 | CD3CN labinsights.nl |

Structure

3D Structure

Properties

Molecular Formula |

C4H9Br |

|---|---|

Molecular Weight |

141.04 g/mol |

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriobutane |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |

InChI Key |

MPPPKRYCTPRNTB-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(CC)C([2H])([2H])Br |

Canonical SMILES |

CCCCBr |

Origin of Product |

United States |

Advanced Methodologies for the Research Scale Synthesis of 1 Bromobutane 1,1,2,2 D4

Deuterium (B1214612) Incorporation Strategies

The introduction of deuterium at specific molecular positions can be achieved through several distinct synthetic approaches. The choice of method depends on the availability of deuterated precursors, desired isotopic purity, and scalability.

The most direct and widely employed strategy for synthesizing 1-Bromobutane-1,1,2,2-d4 involves the chemical modification of a precursor that already contains the deuterium atoms in the desired locations. The logical and commercially accessible starting material for this purpose is 1-Butanol-1,1,2,2-d4. The conversion of the primary alcohol functional group to a bromide is a classic transformation, for which several reliable methods exist .

Key considerations in this approach are the selection of a brominating agent and reaction conditions that promote high conversion without inducing isotopic scrambling or side reactions, such as elimination to form butene isomers.

Using Hydrogen Bromide (HBr): This method involves treating 1-Butanol-1,1,2,2-d4 with concentrated aqueous HBr, often with a phase-transfer catalyst or under reflux with sulfuric acid as a catalyst. While effective, the aqueous and acidic conditions can pose a minor risk of H/D back-exchange if the reaction is not driven to completion efficiently.

Using Phosphorus Tribromide (PBr₃): This is a highly effective method for converting primary alcohols to alkyl bromides under milder, non-aqueous conditions. The reaction of 1-Butanol-1,1,2,2-d4 with PBr₃, typically in an aprotic solvent like diethyl ether or acetonitrile (B52724), proceeds cleanly. The stoichiometry must be carefully controlled (3 moles of alcohol to 1 mole of PBr₃) to maximize yield and minimize the formation of phosphorous acid byproducts that can complicate purification.

The Appel Reaction: This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert the alcohol to the bromide under very mild, neutral conditions. This method is particularly advantageous as it minimizes the risk of acid-catalyzed side reactions and isotopic scrambling. The primary drawback is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which must be removed during purification.

The table below summarizes and compares these common synthetic routes from 1-Butanol-1,1,2,2-d4.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| HBr Reaction | HBr (aq.), H₂SO₄ (cat.) | Reflux, 80-110 °C | Cost-effective reagents. | Harsh acidic conditions; potential for elimination and H/D back-exchange. |

| Phosphorus Tribromide | PBr₃ | 0 °C to RT, aprotic solvent (e.g., ether) | High yield; non-aqueous; good for primary alcohols. | Reagent is moisture-sensitive; requires careful stoichiometric control. |

| Appel Reaction | CBr₄, PPh₃ | 0 °C to RT, aprotic solvent (e.g., CH₂Cl₂) | Very mild, neutral conditions; minimizes side reactions and preserves stereochemistry. | Generates stoichiometric triphenylphosphine oxide byproduct, requiring chromatographic purification. |

Electrochemical synthesis offers a novel and powerful alternative for deuterium incorporation, operating under distinct mechanistic principles compared to traditional chemical reagents . For a target like this compound, a plausible electrochemical route would involve the cathodic reduction of a suitable unsaturated or polyhalogenated precursor in a deuterated solvent system.

A hypothetical pathway could start with 1,2-dibromobutane. Its electrochemical reduction at a controlled potential in an electrolytic cell containing a deuterium source, such as deuterated water (D₂O) or deuterated acetonitrile (CD₃CN) with a deuterium-donating supporting electrolyte, could lead to the formation of the target compound. The mechanism involves the stepwise reduction of the carbon-bromine bonds at the cathode surface, followed by quenching of the resulting carbanionic intermediates by deuterium donors from the solvent. Precise control of the cathode potential is critical to selectively cleave one C-Br bond while facilitating deuteration and preventing over-reduction to butane. This method remains a specialized research technique and is not yet a standard preparative route.

Catalytic methods provide another avenue for deuterium incorporation, primarily through two strategies: catalytic reduction of an unsaturated precursor with deuterium gas (D₂) or direct hydrogen-deuterium (H/D) exchange.

Catalytic Deuteration of Unsaturated Precursors: A highly effective route involves the synthesis of a suitable C4 unsaturated precursor followed by catalytic deuteration. For instance, but-1-yne can be reduced with D₂ gas. Using a partially deactivated catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), the reduction can be stopped at the alkene stage to yield but-1-ene-1,2-d₂. A subsequent hydrobromination step using HBr would not yield the desired product. A more viable approach is the catalytic deuteration of but-1-enal. The aldehyde group can be reduced to a primary alcohol using a deuterated reducing agent like sodium borodeuteride (NaBD₄), and the carbon-carbon double bond can be reduced using D₂ gas over a catalyst like Pd/C. This would produce 1-Butanol-1,1,2,2-d4, which can then be converted to the target bromide as described in section 2.1.1.

Direct H/D Exchange: Direct exchange on a pre-formed substrate like 1-bromobutane (B133212) is generally not feasible for achieving site-selectivity. Homogeneous or heterogeneous transition metal catalysts (e.g., Pt, Rh) in the presence of D₂O or D₂ gas would likely cause non-specific deuteration across the alkyl chain and could also promote dehalogenation. Therefore, this approach is not practical for synthesizing a specifically labeled isotopologue like this compound.

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving a high yield of product with maximum isotopic enrichment requires careful optimization of reaction parameters. This is particularly crucial when using expensive deuterated starting materials. Using the PBr₃ bromination of 1-Butanol-1,1,2,2-d4 as an example, several factors must be controlled.

Temperature: The initial addition of PBr₃ to the alcohol is highly exothermic and should be performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent the formation of volatile byproducts. A subsequent mild heating period may be required to drive the reaction to completion.

Solvent and Moisture: The reaction must be conducted under strictly anhydrous conditions. Any trace of water (H₂O) will react with PBr₃ and can introduce a source of protium, potentially lowering the isotopic enrichment of the final product through exchange mechanisms. Aprotic solvents are required.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC-MS) is essential to determine the optimal reaction time. Insufficient time leads to low conversion, while excessive time can promote side reactions.

Workup Procedure: The reaction workup must be designed to neutralize excess reagents and remove byproducts without compromising the isotopic label. A typical workup involves pouring the reaction mixture onto ice, followed by extraction with an organic solvent and washing with a mild base (e.g., NaHCO₃ solution) and brine. The use of D₂O for the aqueous workup steps can be considered to further safeguard isotopic purity, although it is often unnecessary if the product is immediately separated and dried.

The following table outlines key optimization parameters for a representative synthesis.

| Parameter | Objective | Optimized Condition | Rationale |

|---|---|---|---|

| Temperature | Minimize side reactions | Initial addition at 0 °C, followed by gentle warming (e.g., to 40-50 °C) | Controls exothermicity and prevents elimination while ensuring reaction completion. |

| Stoichiometry | Maximize conversion of alcohol | Slight excess of alcohol (e.g., 3.1 eq.) relative to PBr₃ (1.0 eq.) | Ensures the more valuable deuterated starting material is fully consumed. |

| Atmosphere | Prevent H/D exchange | Inert atmosphere (N₂ or Ar) with anhydrous reagents/solvents | Excludes atmospheric moisture (H₂O) which can degrade the reagent and compromise isotopic purity. |

| Purification | Achieve high chemical purity | Fractional distillation | Effectively removes unreacted starting material, solvents, and byproducts like dibutyl ether. |

Chromatographic and Distillation-Based Purification Techniques for Labeled Products

After synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, solvent, and reaction byproducts. Achieving high chemical purity is a prerequisite for its use in research and for accurate isotopic analysis.

Fractional Distillation: Given that 1-bromobutane is a relatively volatile liquid (boiling point of unlabeled analog: 101.4 °C), fractional distillation is the most effective and common method for purification on a research scale . Using a fractionating column (e.g., a Vigreux column) allows for the efficient separation of the product from lower-boiling impurities (e.g., diethyl ether solvent) and higher-boiling impurities (e.g., unreacted butanol-d4, b.p. ~117 °C; or dibutyl ether byproduct). The boiling point of the deuterated product will be very close to its unlabeled counterpart, so distillation does not separate isotopologues but is excellent for achieving chemical purity.

Flash Column Chromatography: This technique is less common for purifying a volatile product like 1-bromobutane but is essential if non-volatile byproducts are present. For example, following an Appel reaction, flash chromatography on silica (B1680970) gel is necessary to remove the high-boiling triphenylphosphine oxide byproduct. A non-polar eluent system (e.g., hexanes) would be used to elute the product quickly.

Preparative Gas Chromatography (Prep-GC): For achieving the highest possible chemical purity (>99.9%), preparative GC is the method of choice. It offers superior separation efficiency compared to distillation and can resolve impurities with very similar boiling points. This method is typically reserved for the preparation of high-purity analytical standards.

Isotopic Enrichment Verification Methodologies

Once the product is chemically pure, its isotopic composition must be rigorously verified. This involves confirming both the percentage of deuterium incorporation and the specific location of the labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary information, confirming the location of the deuterium labels.

¹H NMR: In the proton NMR spectrum of a perfect sample, the signals corresponding to the methylene (B1212753) protons at the C1 (-CH₂Br) and C2 (-CH₂-) positions would be completely absent. The presence of small, residual multiplets at these positions indicates incomplete deuteration. Integration of these residual signals against the signals of the C3 (-CH₂-) and C4 (-CH₃) protons allows for a quantitative assessment of isotopic purity at each site.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show two distinct signals corresponding to the deuterium atoms at C1 and C2, confirming their presence and location within the molecule.

¹³C NMR: In the carbon-13 NMR spectrum, the signals for the deuterated carbons (C1 and C2) will appear as multiplets due to one-bond carbon-deuterium coupling (¹J_CD), which has a characteristic triplet pattern for a -CD₂- group. These signals will also be significantly less intense than their protonated counterparts due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons.

The following table summarizes the information provided by each analytical technique.

| Technique | Primary Information Obtained | Key Observation for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Overall isotopic enrichment (%D) and distribution of isotopologues (d₀-d₄). | Molecular ion peaks shifted from m/z 136/138 to m/z 140/142. |

| ¹H NMR | Location of deuteration and site-specific isotopic purity. | Absence or significant reduction of proton signals for C1 (~3.4 ppm) and C2 (~1.8 ppm). |

| ²H NMR | Direct confirmation of deuterium presence and location. | Presence of signals corresponding to deuterium at the C1 and C2 positions. |

| ¹³C NMR | Confirmation of deuteration sites via C-D coupling. | Splitting of C1 and C2 signals into multiplets (triplets) and reduced signal intensity. |

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effect Studies Utilizing 1 Bromobutane 1,1,2,2 D4

Application of Primary Deuterium (B1214612) Kinetic Isotope Effects (KIE)

Primary kinetic isotope effects are observed when a bond to the isotopically substituted atom is broken during the rate-determining step of a reaction. libretexts.org For deuterium, this is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). A significant primary KIE, typically with a kH/kD value between 2 and 8, provides strong evidence that the C-H (or C-D) bond is being cleaved in the slowest step of the reaction. pharmacy180.com

The use of 1-bromobutane-1,1,2,2-d4 is particularly insightful for studying elimination reactions, specifically the E2 mechanism. In an E2 reaction, a base removes a proton from a carbon atom adjacent (beta) to the leaving group in a single, concerted step. libretexts.org When this compound is subjected to E2 elimination conditions (e.g., using a strong, bulky base like potassium tert-butoxide), the base must remove a deuterium atom from the C2 position.

The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. libretexts.org Consequently, the rate of the reaction for the deuterated compound is slower than for its non-deuterated counterpart. Observing a large kH/kD value (e.g., ~6.7) in such a reaction confirms that the cleavage of the C-D bond at the C2 position is integral to the rate-determining step, a hallmark of the E2 mechanism. princeton.edu Conversely, mechanisms where this bond is not broken in the slow step, such as SN1, SN2, or E1, would not exhibit a primary KIE for β-deuteration. princeton.edu

The magnitude of the primary KIE can also offer details about the structure of the transition state. The theoretical maximum kH/kD value (around 7-8) is expected for a "symmetrical" transition state where the proton/deuteron is exactly halfway between the carbon and the attacking base. utdallas.edu If the transition state is "early" (resembling the reactants, with little C-D bond breakage) or "late" (resembling the products, with nearly complete C-D bond breakage), the observed KIE will be smaller than the maximum. pharmacy180.com

By studying the elimination of this compound under various conditions (e.g., with different bases or solvents), researchers can probe the subtle changes in the transition state structure. For instance, a less-than-maximal kH/kD value might indicate a transition state where the C-D bond is less than half-broken when the C-Br bond cleavage occurs. pharmacy180.com

Table 1: Hypothetical Primary KIE Data for Reactions of 1-Bromobutane (B133212) This table illustrates the expected primary kinetic isotope effect for the E2 reaction, where the C-H/C-D bond at the C2 position is broken in the rate-determining step.

| Reaction | Substrate | Base | Rate Constant | kH/kD | Implication |

| E2 Elimination | 1-Bromobutane | NaOEt | kH | 6.7 | C-H bond cleavage is in the rate-determining step. princeton.edu |

| E2 Elimination | This compound | NaOEt | kD |

Utilization of Secondary Deuterium Kinetic Isotope Effects (KIE)

Secondary kinetic isotope effects occur when the isotopically labeled bond is not formed or broken in the rate-determining step. pharmacy180.com These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. wikipedia.org They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often linked to changes in hybridization. princeton.edu

In this compound, the deuterium atoms are located at both the α-carbon (C1, attached to the bromine) and the β-carbon (C2). This dual labeling allows for the probing of electronic and steric changes at both positions.

A key application is in studying SN1 reactions. The rate-determining step of an SN1 reaction is the formation of a carbocation, which involves the rehybridization of the α-carbon from sp³ to sp². orgosolver.com This change leads to a weakening of the C-D bonds at the α-carbon in the transition state, resulting in a small, normal secondary KIE (kH/kD > 1, typically 1.1-1.25). wikipedia.org Therefore, observing such a value when this compound undergoes solvolysis would support an SN1 mechanism.

Conversely, in an SN2 reaction, the α-carbon transitions from sp³ to a more crowded sp²-like pentacoordinate transition state. This generally leads to a small inverse secondary KIE (kH/kD < 1, typically 0.8-0.9) or no significant effect. wikipedia.org

The strategic placement of deuterium in this compound provides a clear method for distinguishing between the four major substitution and elimination pathways (SN1, SN2, E1, and E2).

E2 Reaction: As discussed, this mechanism will show a large primary KIE (kH/kD ≈ 4-8) because a β-deuterium is removed in the single, rate-determining step. pharmacy180.comprinceton.edu

E1 Reaction: This is a two-step process where the leaving group departs first to form a carbocation (rate-determining), followed by a fast deprotonation. ksu.edu.sa Since the C-D bond at C2 is not broken in the slow step, no primary KIE is observed. A small secondary KIE (kH/kD ≈ 1.1-1.2) may be seen due to hyperconjugation effects stabilizing the carbocation intermediate. princeton.edu

SN1 Reaction: Similar to E1, the rate-determining step is carbocation formation. No C-D bond is broken. A small, normal secondary KIE (kH/kD ≈ 1.1-1.2) is expected due to the rehybridization of the α-carbon (C1) from sp³ to sp². wikipedia.org

SN2 Reaction: This is a concerted process where the nucleophile attacks as the leaving group departs. orgosolver.com No C-D bond is broken. A small inverse KIE (kH/kD < 1) or no KIE is expected for the α-deuteriums at C1. wikipedia.org

Table 2: Expected KIE Values for Different Mechanisms with this compound This table summarizes the distinct kinetic isotope effects that allow for the differentiation of competing reaction mechanisms.

| Mechanism | Rate-Determining Step | C-D Bond Cleavage in RDS? | Isotope Effect Type | Expected kH/kD |

| SN1 | C-Br bond cleavage to form carbocation | No | Secondary (α-effect) | ~1.1 - 1.2 wikipedia.org |

| SN2 | Concerted nucleophilic attack and LG departure | No | Secondary (α-effect) | ~0.8 - 1.0 wikipedia.org |

| E1 | C-Br bond cleavage to form carbocation | No | Secondary (β-effect) | ~1.1 - 1.2 princeton.edu |

| E2 | Concerted C-D and C-Br bond cleavage | Yes | Primary (β-effect) | ~4.0 - 8.0 pharmacy180.com |

Stereochemical Consequences in Concerted Elimination Reactions

The E2 mechanism is not only characterized by a large primary KIE but also by a strict stereochemical requirement. The reaction proceeds most efficiently through a transition state where the β-hydrogen (or deuterium) and the leaving group are in an anti-periplanar conformation. ksu.edu.sa This means the H-C-C-Br dihedral angle is 180°.

While 1-bromobutane is an acyclic molecule with free rotation, the anti-periplanar requirement is still crucial for the E2 transition state. Using a stereospecifically labeled substrate allows chemists to confirm this geometric constraint. For this compound, this principle dictates that for the elimination to occur, the molecule must adopt a conformation where one of the deuterium atoms on C2 is anti-periplanar to the bromine atom on C1. The reaction then proceeds to form 1-butene. ksu.edu.sa

In contrast, the E1 mechanism lacks this stereochemical specificity. libretexts.org Because it involves a planar carbocation intermediate, rotation around the C1-C2 single bond can occur freely before the fast deprotonation step. libretexts.org Therefore, any initial stereochemistry at C1 or C2 is lost, and the reaction is not stereospecific. The use of a deuterated substrate like this compound in an E1 reaction would not reveal any specific geometric preference for the elimination step itself, further distinguishing it from the concerted E2 pathway. libretexts.org

Solvent Effects on Isotope Discrimination in Reaction Pathways

The choice of solvent can profoundly influence the reaction pathway of an alkyl halide, such as 1-bromobutane, and consequently, the observed kinetic isotope effect. Solvents can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the energy landscape of the reaction and potentially shifting the mechanism between unimolecular (SN1, E1) and bimolecular (SN2, E2) pathways. The interaction of the solvent with the substrate and any charged intermediates or transition states is key to understanding its effect on isotope discrimination.

Polar Protic Solvents: Solvents like water, ethanol, and methanol (B129727) are capable of hydrogen bonding and possess high dielectric constants. These properties make them particularly effective at solvating both cations and anions. In the context of reactions involving 1-bromobutane, polar protic solvents favor pathways that involve the formation of charged intermediates, namely the carbocation in SN1 and E1 reactions. By stabilizing the carbocation and the departing bromide ion, these solvents lower the activation energy for the unimolecular pathways.

For the solvolysis of this compound, an α-secondary KIE (due to the deuterium on C1) would be expected to be normal (kH/kD > 1), typically in the range of 1.1 to 1.2. princeton.edu This is attributed to the change in hybridization at the α-carbon from sp³ in the reactant to sp² in the carbocation intermediate, which leads to a loosening of the C-H(D) bending vibrations. The β-secondary KIE (from the deuterium on C2) is also expected to be normal and significant, often around 1.15 to 1.3, due to the role of hyperconjugation in stabilizing the adjacent positive charge. princeton.edu The C-H(D) bonds on the β-carbon help to delocalize the positive charge, and this interaction is weaker for the stronger C-D bond, resulting in a slower reaction for the deuterated compound.

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have high dielectric constants but lack acidic protons for hydrogen bonding. They are effective at solvating cations but less so for anions. These solvents tend to favor bimolecular reactions (SN2 and E2). In an SN2 reaction, the solvent's inability to strongly solvate the nucleophile increases its reactivity. For an E2 reaction, a strong, sterically hindered base is often used in conjunction with such a solvent.

In an SN2 reaction of this compound, the α-secondary KIE is typically close to unity or slightly inverse (kH/kD < 1), often in the range of 0.95 to 1.05. This is because the α-carbon remains sp³ hybridized in the trigonal bipyramidal transition state, and the C-H(D) bending vibrations may become more constrained. The β-secondary KIE in SN2 reactions is generally small and close to unity.

For an E2 reaction, which involves the breaking of a C-H(D) bond at the β-position in the rate-determining step, a large primary KIE would be observed if the deuterium were at the site of abstraction. However, with deuterium at C2 as in this compound, a β-secondary KIE is observed. The magnitude of this effect in E2 reactions can vary depending on the nature of the transition state (e.g., how much C-H bond breaking has occurred relative to C-Br bond breaking).

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or benzene, reactions of alkyl halides are generally slow due to the inability of the solvent to stabilize any charged species. For reactions that do proceed, they are more likely to follow a concerted mechanism where charge separation is minimized.

| Reaction Pathway | Solvent | Solvent Type | Expected α-KIE (kH/kD) | Expected β-KIE (kH/kD) | Mechanistic Rationale |

| SN1/E1 | 80% Ethanol / 20% Water | Polar Protic | ~1.15 - 1.25 | ~1.20 - 1.35 | Stabilization of carbocation intermediate; sp³ to sp² rehybridization at Cα and hyperconjugation from Cβ. |

| SN2 | Acetone | Polar Aprotic | ~0.98 - 1.02 | ~1.00 - 1.05 | Crowded sp³ transition state; minimal change in hybridization. |

| E2 | t-Butoxide in DMSO | Polar Aprotic | Not directly applicable | ~1.10 - 1.20 | Significant C-H bond stretching in the transition state leading to alkene formation. |

| SN1/E1 | Trifluoroethanol | Polar Protic (highly ionizing) | ~1.20 - 1.30 | ~1.25 - 1.40 | Strong stabilization of the carbocation by a highly ionizing, weakly nucleophilic solvent. |

By systematically varying the solvent and measuring the kinetic isotope effects, researchers can gain a detailed picture of the transition state structure. For instance, a shift from a small α-KIE in a polar aprotic solvent to a larger α-KIE in a polar protic solvent would provide strong evidence for a change in mechanism from SN2 to SN1. Similarly, the magnitude of the β-KIE can provide insights into the extent of positive charge development on the α-carbon in the transition state. Therefore, the strategic use of solvents in conjunction with kinetic isotope effect studies on substrates like this compound is an indispensable methodology for the elucidation of reaction mechanisms.

Advanced Spectroscopic and Mass Spectrometric Research Applications of 1 Bromobutane 1,1,2,2 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the structural characterization of organic compounds. The introduction of deuterium (B1214612) at specific positions, as in 1-bromobutane-1,1,2,2-d4, significantly alters the NMR spectra compared to the non-deuterated parent compound, offering unique insights.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, making it an unequivocal method for confirming the position and extent of isotopic labeling. wikipedia.org Since the natural abundance of deuterium is very low (approx. 0.016%), a signal in the ²H NMR spectrum is definitive proof of successful enrichment. wikipedia.org

In the case of this compound, the ²H NMR spectrum would exhibit two distinct resonance signals corresponding to the deuterium atoms at the C-1 and C-2 positions. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, but the signals are broader due to the quadrupolar nature of the deuterium nucleus (spin I=1). magritek.com The presence of these signals confirms that deuteration has occurred at the intended locations, while the integration of these signals can be used to assess the isotopic purity at each site. This technique is crucial for verifying the structural integrity of the labeled compound before its use in further mechanistic studies. rsc.org

The comparison between the NMR spectra of standard 1-bromobutane (B133212) and this compound provides clear evidence of the isotopic substitution and serves as a powerful tool for monitoring chemical reactions.

In the ¹H NMR spectrum of unlabeled 1-bromobutane, distinct signals are observed for the protons on each of the four carbon atoms. docbrown.info The protons on C-1 (adjacent to the bromine) typically appear as a triplet at approximately 3.4 ppm, while the C-2 protons appear as a multiplet around 1.8-1.9 ppm. docbrown.infospectrabase.com For this compound, these characteristic signals for the C-1 and C-2 protons are absent. The disappearance of these resonances is a direct and unambiguous indicator of deuteration at these positions. The remaining signals for the C-3 and C-4 protons would persist, allowing for straightforward reaction monitoring by observing the consumption of a reactant or the formation of a product based on the unique spectral signature of the deuterated butyl group. jhu.edu

In ¹³C NMR, the effect of deuteration is also significant. The signals for the deuterated carbons (C-1 and C-2) exhibit two key changes: they are split into multiplets due to coupling with deuterium (C-D coupling), and their signal intensity is reduced. For a CD₂ group, the ¹³C signal typically appears as a quintet. This C-D coupling and the resulting change in multiplicity serve as a secondary confirmation of the isotopic label's location.

The following table summarizes the expected key differences in the NMR spectra of 1-bromobutane and its d4-isotopologue.

| Nucleus | Position | 1-Bromobutane (Expected) | This compound (Expected) |

| ¹H | C-1 (-CH₂Br) | Triplet, ~3.4 ppm | Signal Absent |

| C-2 (-CH₂-) | Multiplet, ~1.85 ppm | Signal Absent | |

| C-3 (-CH₂-) | Multiplet, ~1.5 ppm | Multiplet, ~1.5 ppm | |

| C-4 (-CH₃) | Triplet, ~0.9 ppm | Triplet, ~0.9 ppm | |

| ¹³C | C-1 | Singlet, ~33 ppm | Multiplet (e.g., quintet), reduced intensity |

| C-2 | Singlet, ~35 ppm | Multiplet (e.g., quintet), reduced intensity | |

| C-3 | Singlet, ~21 ppm | Singlet, ~21 ppm | |

| C-4 | Singlet, ~13 ppm | Singlet, ~13 ppm | |

| ²H | C-1, C-2 | Signal Absent | Resonances present at ~3.4 and ~1.85 ppm |

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and experimental conditions.

In complex reaction mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can be employed to resolve overlapping signals and establish connectivity between atoms.

A ¹H-¹H COSY experiment on a mixture containing this compound would show correlations (cross-peaks) only between the protons on C-3 and C-4. Crucially, there would be no cross-peaks linking the C-3 protons to any protons at the C-2 position, as these have been replaced by deuterium. This absence of correlation, when compared to the COSY spectrum of unlabeled 1-bromobutane, provides an unambiguous method for identifying the deuterated compound and its neighbors within a complex matrix, confirming the break in the proton-proton coupling chain. Similarly, techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates proton and carbon signals, would show no correlation for the C-1 and C-2 positions in the deuterated molecule, further aiding in its identification.

Mass Spectrometry (MS) for Isotopic Analysis and Molecular Tracking

Mass spectrometry is highly sensitive to isotopic changes, as it directly measures the mass-to-charge ratio (m/z) of ions. This makes it an indispensable tool for confirming the incorporation of deuterium and for tracking the fate of labeled molecules and their fragments in chemical reactions or biological systems.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. This capability is essential for confirming the successful synthesis of this compound. nih.gov The substitution of four hydrogen atoms (¹H, mass ≈ 1.0078 u) with four deuterium atoms (²H, mass ≈ 2.0141 u) results in a significant and precisely measurable mass increase.

| Compound | Molecular Formula | Isotope | Calculated Exact Mass (u) |

| 1-Bromobutane | C₄H₉⁷⁹Br | ⁷⁹Br | 135.9888 |

| 1-Bromobutane | C₄H₉⁸¹Br | ⁸¹Br | 137.9867 |

| This compound | C₄H₅D₄⁷⁹Br | ⁷⁹Br | 139.9989 |

| This compound | C₄H₅D₄⁸¹Br | ⁸¹Br | 141.9969 |

Electron ionization mass spectrometry (EI-MS) provides structural information through the analysis of fragmentation patterns. The introduction of deuterium labels at C-1 and C-2 in 1-bromobutane creates predictable mass shifts in the fragments that retain these labels. cdnsciencepub.com

The mass spectrum of unlabeled 1-bromobutane is characterized by a molecular ion peak (M⁺) that appears as a doublet of nearly equal intensity at m/z 136 and 138, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). docbrown.infoyoutube.com A prominent fragmentation pathway is the loss of the bromine atom to form the butyl cation ([C₄H₉]⁺) at m/z 57, which is often the base peak. docbrown.info

For this compound, the molecular ion peaks are shifted by 4 mass units to m/z 140 and 142. The corresponding loss of a bromine atom results in a deuterated butyl cation ([C₄H₅D₄]⁺) at m/z 61. Any fragment that retains the C-1 and C-2 carbons will exhibit this +4 Da mass shift compared to the corresponding fragment from the unlabeled molecule. By analyzing which fragments are shifted and which are not, researchers can deduce detailed mechanistic information about fragmentation pathways and track the labeled portion of the molecule through complex chemical transformations. cdnsciencepub.comcdnsciencepub.com

| Ion | Formula (1-Bromobutane) | m/z (1-Bromobutane) | Formula (1-Bromobutane-d4) | m/z (1-Bromobutane-d4) |

| Molecular Ion | [C₄H₉Br]⁺ | 136/138 | [C₄H₅D₄Br]⁺ | 140/142 |

| Loss of Br | [C₄H₉]⁺ | 57 | [C₄H₅D₄]⁺ | 61 |

| Loss of C₂H₅ | [C₂H₄Br]⁺ | 107/109 | [C₂H₂D₂Br]⁺ | 109/111 |

| Loss of HBr | [C₄H₈]⁺ | 56 | [C₄H₄D₃]⁺ (loss of DBr) or [C₄H₅D₃]⁺ (loss of HBr) | 59 or 60 |

This ability to track specific atoms through fragmentation makes deuterated standards like this compound invaluable for detailed mechanistic and analytical studies.

Quantitative Analysis via Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for determining the quantity of a substance in a sample. nih.gov The technique relies on the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample. nih.govresearchgate.net For the quantification of 1-bromobutane, this compound serves as an ideal internal standard due to its chemical similarity to the analyte, yet distinct mass.

The core principle of IDMS involves measuring the change in the natural isotopic ratio of the analyte after the addition of the "spiked" internal standard. nih.gov Because this compound is chemically identical to 1-bromobutane, it behaves the same way during sample preparation and analysis, correcting for any sample loss or variation in instrument response. nih.gov A mass spectrometer is used to measure the signal intensity of the unlabeled analyte and the deuterated internal standard. The concentration of the original analyte can be calculated with high precision by using the known concentration of the added standard and the measured intensity ratio. nist.gov

This method is considered a definitive technique because it is traceable to the mole and can yield highly accurate and precise results with minimal uncertainty. nist.govbam.de

Table 1: Hypothetical IDMS Data for Quantification of 1-Bromobutane

| Parameter | Analyte (1-Bromobutane) | Internal Standard (this compound) |

| Molecular Formula | C₄H₉Br | C₄H₅D₄Br |

| Monoisotopic Mass (amu) | 136.99 | 141.02 |

| Mass-to-Charge Ratio (m/z) of Molecular Ion | 137 | 141 |

| Concentration of Added Standard | N/A | 10.0 µg/mL |

| Measured MS Peak Intensity | 55,000 | 60,000 |

| Calculated Analyte Concentration | 9.17 µg/mL | N/A |

This interactive table presents illustrative data for a typical IDMS experiment. The calculated analyte concentration is determined from the ratio of the analyte and internal standard intensities, factored by the known concentration of the standard.

Applications in Stable Isotope-Coded Derivatization for Comparative Analysis

Stable isotope-coded derivatization is a powerful strategy used in mass spectrometry for the precise relative quantification of molecules in different samples. nih.gov This technique involves chemically modifying, or derivatizing, the target analyte with a reagent that exists in two isotopic forms: a "light" version and a "heavy" version. nih.gov this compound can be employed as a precursor for synthesizing the "heavy" version of a derivatization reagent designed to introduce a butyl group onto a target molecule.

In a typical comparative analysis, one sample (e.g., a control biological fluid) is treated with the light derivatization reagent (synthesized from unlabeled 1-bromobutane), while the second sample (e.g., a treated sample) is derivatized with the heavy reagent (synthesized from this compound). The samples are then mixed in a 1:1 ratio and analyzed by mass spectrometry.

The derivatized analytes from both samples are chemically identical and thus co-elute during chromatography, but they appear as a pair of peaks in the mass spectrum separated by a specific mass difference (in this case, 4 Da due to the four deuterium atoms). The relative quantities of the analyte in the two original samples can be determined by comparing the intensities of the "light" and "heavy" peaks. This approach effectively minimizes analytical variability and matrix effects, allowing for highly accurate comparative profiling of metabolites or other target molecules. nih.govresearchgate.net

Table 2: Mass Characteristics for a Hypothetical Analyte (Molecule X-NH₂) Derivatized with Isotope-Coded Butylating Agents

| Derivatization Agent Source | Derivatized Product | Mass Difference (Da) | Expected m/z of Derivatized Product |

| 1-Bromobutane (Light) | X-NH-C₄H₉ | 0 | [M+57]⁺ |

| This compound (Heavy) | X-NH-C₄H₅D₄ | 4 | [M+61]⁺ |

This interactive table illustrates how a hypothetical primary amine-containing molecule (X-NH₂), when derivatized, would show a 4 Dalton mass shift depending on whether the light or heavy isotopic version of the reagent was used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Deuterated Systems

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the structure and bonding within a molecule. ksu.edu.satriprinceton.org Both methods probe the quantized vibrational energy levels of molecular bonds, such as stretching, bending, rocking, and twisting. triprinceton.orgedinst.com However, they operate on different principles and have different selection rules. hopto.org IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the molecule's dipole moment. edinst.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is active for vibrations that cause a change in the molecule's polarizability. ksu.edu.saedinst.com

The substitution of hydrogen with its heavier isotope, deuterium, in a molecule like this compound has a significant and predictable effect on its vibrational spectra. This "isotopic effect" is most pronounced for vibrational modes involving the substituted atoms. The increased mass of deuterium compared to hydrogen leads to a decrease in the vibrational frequency of the corresponding bond.

For example, the C-D stretching vibrations in this compound occur at a significantly lower frequency (approximately 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (approximately 2850-3000 cm⁻¹) in standard 1-bromobutane. This distinct shift allows for the unambiguous assignment of vibrational modes involving the C-H and C-D bonds. By analyzing the IR and Raman spectra, researchers can gain precise insights into the molecular structure and the specific dynamics of the deuterated portions of the molecule.

Table 3: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | Bond Type | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Activity |

| Stretching | C-H | 2850 - 3000 | IR & Raman Active |

| Stretching | C-D | 2100 - 2200 | IR & Raman Active |

| Bending (Scissoring/Rocking) | C-H | 1350 - 1470 | IR & Raman Active |

| Bending (Scissoring/Rocking) | C-D | 950 - 1100 | IR & Raman Active |

This interactive table summarizes the characteristic frequency ranges for carbon-hydrogen and carbon-deuterium bonds. The lower frequencies for C-D bonds are a direct consequence of the greater mass of the deuterium atom.

Strategic Applications in Academic Organic Synthesis and Material Science Research

Utilization as a Deuterium-Labeled Alkylating Agent

As a primary alkyl halide, 1-bromobutane (B133212) is a well-established alkylating agent used to introduce a butyl group onto various nucleophiles. fiveable.mesynthetikaeu.comeuropeanbusinessmagazine.com Its deuterated counterpart, 1-bromobutane-1,1,2,2-d4, performs the same fundamental chemical function but with the added benefit of installing a stable isotopic label at specific positions. This labeling is invaluable for mechanistic studies and for tracking the fate of molecules in complex systems. The reactivity of the compound is primarily governed by the carbon-bromine bond, making it an effective electrophile in nucleophilic substitution reactions. fiveable.menih.gov

A cornerstone of organic synthesis is the formation of carbon-carbon (C-C) bonds, which allows for the construction of complex molecular skeletons from simpler precursors. europeanbusinessmagazine.comnih.gov this compound is employed as a deuterated four-carbon building block in these reactions. It reacts with a wide range of carbon-based nucleophiles, such as acetylide anions or organometallic reagents, to forge new C-C bonds where the butyl group attached is selectively deuterated at the C1 and C2 positions. fiveable.me

One illustrative application is the alkylation of terminal alkynes. In a representative synthesis, a terminal alkyne is first deprotonated with a strong base, such as methyllithium, to generate a highly nucleophilic acetylide anion. Subsequent reaction with this compound results in the formation of a new, selectively deuterated internal alkyne. rsc.org This method allows for the precise installation of a deuterated butyl group into a larger molecular framework, which can be carried through further synthetic steps. rsc.org The creation of such labeled molecules is crucial for mechanistic investigations, such as studying the stereochemistry of subsequent transformations or tracking metabolic pathways. escholarship.org

Table 1: Example of C-C Bond Formation using this compound This table is based on a representative reaction scheme.

| Reactant 1 | Reactant 2 | Key Reagent | Product | Research Application |

|---|

Grignard reagents are among the most important classes of organometallic compounds in synthetic chemistry. libretexts.org They are typically prepared by the reaction of an organohalide with magnesium metal in an anhydrous ether solvent. wikipedia.orgresearchgate.net this compound readily reacts with magnesium turnings in dry diethyl ether or tetrahydrofuran (B95107) (THF) to form its corresponding deuterated Grignard reagent, (1,1,2,2-d4-butyl)magnesium bromide. nih.govlibretexts.orgwikipedia.org

This deuterated Grignard reagent is a potent nucleophile and a strong base. libretexts.orgpearson.com Its primary utility lies in its reaction with electrophiles, most notably carbonyl compounds like aldehydes, ketones, and esters, to form new carbon-carbon bonds and produce alcohols upon acidic workup. researchgate.netpearson.com For example, the reaction of (1,1,2,2-d4-butyl)magnesium bromide with acetone, followed by hydrolysis, yields 2-methylhexan-2-ol-3,3,4,4-d4. The deuterium (B1214612) atoms remain at their original positions, providing a specifically labeled tertiary alcohol. pearson.com

Furthermore, the basicity of the Grignard reagent can be exploited to introduce deuterium into a specific molecular position by quenching the reagent with heavy water (D₂O). libretexts.org This reaction cleaves the carbon-magnesium bond and forms a carbon-deuterium bond, converting the deuterated Grignard reagent into butane-1,1,2,2,x-d5 (where x is the position of the new deuterium from D₂O). libretexts.org

Table 2: Synthesis and Key Reaction of a Deuterated Grignard Reagent

| Precursor | Reagent | Product | Subsequent Reaction Example | Final Product Example |

|---|

Preparation of Specific Deuterium-Labeled Standards for Analytical Method Development

In modern analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), stable isotope-labeled internal standards are essential for achieving high accuracy and precision. researchgate.net this compound is used to synthesize these critical standards. Because its chemical properties are nearly identical to its non-deuterated (protium) counterpart, but its mass is higher by four daltons, it can be easily distinguished in a mass spectrometer.

A significant application is in stable isotope-coded derivatization for comparative analysis. researchgate.net In this technique, a sample and a reference are derivatized separately, one with a standard reagent (like 1-bromobutane) and the other with its heavy isotope-labeled version (like this compound). The samples are then mixed and analyzed by LC-MS/MS. The relative peak intensities of the light and heavy pairs allow for precise quantification. This approach has been successfully applied to the comparative analysis of amino acids in biological samples like human serum. researchgate.net The 1-bromobutane reagent derivatizes multiple functional groups (amino, carboxyl, and phenolic hydroxyl), enhancing the hydrophobicity and basicity of the amino acids for better chromatographic separation and detection. researchgate.net

The availability of this compound as a certified reference material underscores its importance in developing and validating robust analytical methods for various applications, including environmental monitoring and clinical diagnostics. lgcstandards.comsigmaaldrich.com

Role in the Synthesis of Deuterated Polymers and Materials with Unique Properties

Deuterated polymers are of immense interest in material science, primarily for their use in neutron scattering experiments. sine2020.euresolvemass.ca This analytical technique can probe the internal structure and dynamics of polymer chains, but it relies on the contrast between hydrogen and deuterium atoms to reveal detailed information. sine2020.eu To create polymers with specific regions labeled, deuterated monomers are required, as direct hydrogen-deuterium exchange on a pre-formed polymer is often difficult and lacks control. sine2020.eugoogle.com

This compound serves as a precursor for synthesizing such deuterated monomers. Through established synthetic routes, such as its conversion to a Grignard reagent or use in alkylation reactions, the d4-butyl group can be incorporated into a polymerizable molecule. For instance, it could be used to create a deuterated initiator or to add a deuterated side-chain to a monomer before polymerization. The resulting polymers, containing precisely placed deuterium labels, allow researchers to investigate phenomena like chain conformation, polymer blending, and diffusion dynamics with unparalleled detail. sine2020.eu This knowledge is critical for designing new plastics, synthetic rubbers, and other advanced materials with improved performance. sine2020.euresolvemass.ca

Investigations into Oxidation and Reduction Reactions Involving Deuterated Substrates

The study of oxidation and reduction reactions is fundamental to understanding chemical transformations. libretexts.orgkhanacademy.org Using deuterated substrates like this compound can provide insight into reaction mechanisms, particularly through the kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, can react more slowly.

In the context of oxidation, 1-bromobutane can be converted into other functional groups. For example, a multi-step synthesis to produce 4-octanone (B1346966) from two equivalents of 1-bromobutane involves an intermediate oxidation step where a secondary alcohol is oxidized to a ketone. chegg.com Using the deuterated analogue would place deuterium atoms adjacent to the resulting carbonyl group, allowing for studies on the mechanisms of enolization or subsequent alpha-functionalization reactions.

For reduction reactions, research has shown that the reduction of alkyl halides, such as 2-bromobutane, with metal hydrides like lithium aluminum hydride (LiAlH₄) proceeds via a bimolecular nucleophilic displacement (Sₙ2) mechanism, resulting in an inversion of stereochemistry. dss.go.th The reduction of this compound with a reducing agent like LiAlH₄ would yield butane-1,1,2,2-d4. Studying this reaction can confirm that the reduction occurs at the C-Br bond without affecting the deuterated centers, reinforcing the mechanistic understanding of hydride-based reductions. dss.go.th

Table 3: Compound Names Mentioned in Article

| Compound Name | Chemical Formula / Structure |

|---|---|

| This compound | CH₃CH₂CD₂CD₂Br |

| n-Butyl bromide (1-Bromobutane) | CH₃(CH₂)₃Br |

| Methyllithium | CH₃Li |

| 2-(but-3-yn-1-yl)-5-methylfuran | C₉H₁₀O |

| (1,1,2,2-d4-butyl)magnesium bromide | CH₃CH₂CD₂CD₂MgBr |

| Diethyl ether | (C₂H₅)₂O |

| Tetrahydrofuran (THF) | C₄H₈O |

| Acetone | CH₃COCH₃ |

| 2-Methylhexan-2-ol-3,3,4,4-d4 | CH₃CH₂CD₂CD₂C(OH)(CH₃)₂ |

| Heavy water (Deuterium oxide) | D₂O |

| 4-octanone | CH₃(CH₂)₃CO(CH₂)₂CH₃ |

| 2-bromobutane | CH₃CHBrCH₂CH₃ |

| Lithium aluminum hydride | LiAlH₄ |

Computational and Theoretical Approaches in Deuterated Chemical Systems

Quantum Mechanical Calculations for Predicting Kinetic Isotope Effects

Quantum mechanical (QM) calculations are fundamental in predicting and understanding kinetic isotope effects (KIEs), which are the changes in reaction rates upon isotopic substitution. faccts.defaccts.delibretexts.org The KIE is primarily governed by the differences in zero-point vibrational energies (ZPE) between the C-H and C-D bonds. faccts.de Due to its greater mass, deuterium (B1214612) has a lower vibrational frequency in a C-D bond compared to hydrogen in a C-H bond, resulting in a lower ZPE. faccts.de

In a reaction where a C-H bond is broken in the rate-determining step, the C-H bond is weaker in the transition state than in the reactant. This leads to a smaller difference in ZPE between the C-H and C-D bonds in the transition state compared to the ground state. Consequently, the activation energy for the deuterated compound is higher, and the reaction rate is slower, resulting in a "normal" primary KIE (kH/kD > 1). princeton.edu

For a molecule like 1-bromobutane-1,1,2,2-d4, QM methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) can be employed to model reactions like E2 elimination or SN2 substitution. mdpi.com These calculations involve:

Optimizing the geometries of the reactants (1-bromobutane-d4 and a base/nucleophile) and the transition state.

Calculating the harmonic vibrational frequencies for both the ground state and the transition state to determine their respective ZPEs.

Using the differences in activation free energies (ΔG‡) between the deuterated and non-deuterated species to calculate the KIE. faccts.de

The magnitude of the predicted KIE can provide significant insight into the structure of the transition state. For instance, in an E2 reaction involving 1-bromobutane (B133212), the deuteration at C-1 and C-2 would allow for the study of both α- and β-secondary KIEs, as well as the primary KIE if the C-H/C-D bond at C-2 is broken.

Table 1: Representative Theoretical KIE Values for a Model SN2 Reaction This table illustrates the type of data generated from QM calculations for a generic SN2 reaction. The values demonstrate the effect of deuteration at the α-carbon.

| Computational Method | Predicted kH/kD | Experimental Value |

| B3LYP/6-311+G(d,p) | 1.00 | 0.92 ± 0.03 |

| MP2/aug-cc-pVDZ | 0.92 | 0.92 ± 0.03 |

| CCSD(T)//MP2 | 0.92 | 0.92 ± 0.03 |

| Data adapted from a benchmark study on SN2 reactions, illustrating the accuracy of different methods. mdpi.com |

Molecular Dynamics Simulations for Studying Reaction Pathways and Transition States

Molecular dynamics (MD) simulations provide a powerful tool for exploring the time-evolution of a chemical system, offering insights into reaction pathways, conformational dynamics, and the nature of transition states that complement static QM calculations. nih.govua.ac.be For this compound, MD simulations can be used to map the potential energy surface (PES) and observe the trajectories of reactive events. arxiv.org

Ab initio MD (AIMD), where forces are calculated on-the-fly using an electronic structure method, allows for the simulation of bond breaking and forming without a pre-defined reactive force field. aip.org Techniques such as Transition Path Sampling (TPS) can be employed to specifically harvest and analyze the rare trajectories that lead from reactants to products, providing a detailed picture of the transition state ensemble. aip.orgacs.org

In the context of this compound, MD simulations can elucidate:

Solvent Effects: By explicitly including solvent molecules, MD can model how the solvent reorganizes around the substrate as it approaches the transition state and how this influences the reaction barrier.

Conformational Influence: 1-Bromobutane exists as a mixture of conformers (e.g., anti, gauche). MD simulations can reveal which conformers are most reactive and how the rate of conformational change compares to the reaction rate. nih.gov

Post-Transition State Dynamics: After crossing the transition state barrier, a system does not always proceed directly to the expected product. MD simulations can uncover complex post-transition state dynamics, such as reaction path bifurcations or intramolecular vibrational energy redistribution. mdpi.comtandfonline.com

The increased mass of deuterium in this compound will subtly alter the dynamics. The vibrational periods of the C-D bonds are longer than those of C-H bonds, which can influence the timing of molecular motions critical for surmounting the activation barrier.

Density Functional Theory (DFT) Studies of Bond Strengths and Energetics of Deuteration

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is particularly well-suited for investigating the subtle energetic changes associated with isotopic substitution.

For this compound, DFT calculations can be used to quantify several key properties:

Bond Dissociation Energies (BDEs): DFT can calculate the energy required to homolytically cleave the C-D and C-Br bonds. The C-D bond is slightly stronger than the corresponding C-H bond due to its lower ZPE. This difference, though small, is a critical factor in explaining kinetic isotope effects. nih.gov

Vibrational Frequencies: Calculation of the vibrational spectrum is a standard output of DFT studies. For this compound, these calculations would predict a downshift in the frequencies associated with C-D stretching and bending modes compared to the C-H modes in the non-deuterated isotopologue. rsc.orgcsbsju.edu

Molecular Geometry: Deuteration can lead to very small changes in equilibrium bond lengths. The C-D bond is typically found to be slightly shorter than the C-H bond. nih.gov DFT can accurately model these minor geometric perturbations.

Table 2: Comparison of Theoretical Vibrational Frequencies for C-H and C-D Bonds This table shows a typical comparison of calculated vibrational frequencies, illustrating the mass effect of deuterium.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |

| Symmetric Stretch | ~2850 | ~2100 |

| Asymmetric Stretch | ~2960 | ~2200 |

| Bending (Scissoring) | ~1470 | ~1050 |

| These are representative values for alkyl groups. csbsju.edu DFT calculations would provide precise predictions for the specific molecular environment in 1-bromobutane. |

Computational Modeling of Spectroscopic Signatures of Deuterated Compounds

Computational modeling is an indispensable tool for interpreting and predicting the spectroscopic signatures of molecules, and it becomes especially valuable when analyzing the effects of isotopic labeling. nih.govmdpi.comresearchgate.net

Infrared (IR) Spectroscopy: As noted previously, DFT and other QM methods can calculate the vibrational frequencies and intensities of a molecule. mdpi.com For this compound, the most dramatic effect in its computed IR spectrum compared to the standard compound would be the appearance of strong C-D stretching absorptions in the 2100-2250 cm⁻¹ region and the disappearance of the corresponding C-H stretches from the 2850-3000 cm⁻¹ region. csbsju.edudocbrown.info Bending vibrations involving the deuterated positions would also shift to lower wavenumbers. ucla.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most obvious prediction for the ¹H NMR spectrum of this compound is the complete absence of signals corresponding to the protons at the C-1 and C-2 positions. docbrown.info

¹³C NMR: While deuterium itself is not observed in ¹³C NMR, its presence has secondary effects. The carbon atoms directly bonded to deuterium (C-1 and C-2) will exhibit triplet splitting in a proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1). Furthermore, deuterium substitution can cause small upfield shifts (typically 0.1-0.5 ppm per deuterium) on the attached carbon and even smaller shifts on adjacent carbons. mdpi.comdocbrown.info Computational models can predict these isotopic shifts with reasonable accuracy.

Mass Spectrometry (MS): While not strictly a computational modeling of a spectrum, the prediction of mass-to-charge ratios is trivial. The molecular weight of this compound is higher by four mass units than that of 1-bromobutane. Computational studies can, however, be used to predict fragmentation patterns. Studies on deuterated bromobutanes have shown that fragmentation pathways and the extent of hydrogen/deuterium scrambling can be analyzed to understand the underlying ion chemistry. cdnsciencepub.com For example, the loss of HBr vs. DBr can be a diagnostic fragmentation.

Table 3: Predicted Spectroscopic Changes for this compound

| Spectroscopy | Feature in 1-Bromobutane | Predicted Feature in this compound |

| IR | C-H stretch (~2900 cm⁻¹) | C-D stretch (~2150 cm⁻¹) |

| ¹H NMR | Signal for -CH₂Br (~3.4 ppm) | Absent |

| ¹H NMR | Signal for -CH₂-CH₂Br (~1.8 ppm) | Absent |

| ¹³C NMR | Signal for C1 (~33 ppm) | Signal shifted slightly upfield, split into a triplet |

| ¹³C NMR | Signal for C2 (~35 ppm) | Signal shifted slightly upfield, split into a triplet |

| Mass Spec | M+ peak at m/z 136/138 | M+ peak at m/z 140/142 |

| Spectral data for 1-bromobutane adapted from multiple sources. docbrown.infodocbrown.infodocbrown.info |

Emerging Research Directions and Future Perspectives for 1 Bromobutane 1,1,2,2 D4

Development of Chemo- and Regioselective Deuteration Methods

The synthesis of specifically labeled compounds like 1-Bromobutane-1,1,2,2-d4 is intrinsically linked to the advancement of deuteration methodologies. Future research will continue to demand more efficient, selective, and scalable methods for deuterium (B1214612) incorporation. researchgate.netbohrium.com The development of such methods is crucial as the strategic placement of deuterium can significantly alter a molecule's properties and is a key strategy in drug design. bohrium.com

Emerging techniques such as catalytic transfer hydrodeuteration are gaining prominence as they avoid the use of pressurized deuterium gas (D₂) and offer new pathways for selective deuterium installation. bohrium.comresearchgate.net For instance, copper-catalyzed transfer hydrodeuteration has shown high regioselectivity in deuterating cyclic alkenes. nih.gov The principles of these reactions could be adapted to produce or utilize precursors for this compound. Other advanced methods rely on transition metal catalysis, photocatalysis, or electrochemistry to achieve high chemo- and regioselectivity, often under mild conditions. researchgate.netchemrxiv.org Iridium-based catalysts, for example, have been developed for hydrogen isotope exchange (HIE) reactions that selectively deuterate specific positions on aromatic rings while leaving others untouched. chemrxiv.org

Future work will likely focus on expanding the substrate scope of these reactions and applying them to aliphatic systems like butyl chains, refining the synthesis of specifically labeled compounds such as this compound.

Table 1: Comparison of Modern Deuteration Methods

| Method | Typical Deuterium Source | Key Advantages | Relevant Research Areas |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | D₂O, C₆D₆ | Direct C-H to C-D conversion; useful for late-stage labeling. researchgate.netchemrxiv.orgacs.org | Pharmaceuticals, Mechanistic Studies. chemrxiv.orgsnnu.edu.cn |

| Transfer Hydrodeuteration | Deuterated Alcohols, Silanes | Avoids D₂ gas; high selectivity; mild conditions. bohrium.comnih.gov | Fine Chemicals, Asymmetric Synthesis. bohrium.commarquette.edu |

| Dehalogenative Deuteration | D₂O | Utilizes readily available halogenated precursors. xmu.edu.cnnih.gov | Synthesis of Building Blocks, Isotopic Standards. nih.gov |

| Enzymatic Deuteration | D₂O | High specificity; works on sensitive functional groups; mild conditions. europa.eu | Biocatalysis, Synthesis of Natural Products. europa.eu |

| Electrochemical Deuteration | D₂O | Environmentally friendly; avoids harsh reagents; high functional group tolerance. xmu.edu.cn | Green Chemistry, Complex Molecule Synthesis. researchgate.net |

Integration into Multi-Omics Research for Metabolite Tracing

Stable isotope tracing is a powerful technique for investigating the intricate pathways of metabolism. mdpi.combitesizebio.com By introducing a labeled molecule into a biological system, researchers can track its journey through various biochemical reactions, providing dynamic insights that complement static metabolomics data. bitesizebio.comnih.gov Deuterium-labeled compounds are particularly valuable tracers. simsonpharma.comirisotope.com

This compound can serve as a precursor for synthesizing deuterated metabolites. For example, it could be converted into d4-butyrate or a longer-chain d4-fatty acid. When introduced to cells or organisms, the fate of these labeled molecules can be tracked using high-resolution mass spectrometry. semanticscholar.orgnih.gov This approach, sometimes termed "Deuteromics," allows for the simultaneous investigation of multiple metabolic pathways, including lipid kinetics and protein turnover, using inexpensive and non-radioactive tracers like deuterium oxide (D₂O) or custom-synthesized labeled substrates. metsol.com

The distinct mass shift provided by the four deuterium atoms in a derivative of this compound would allow for unambiguous detection and quantification of its downstream metabolites, helping to unravel complex metabolic networks in health and disease. semanticscholar.orgdoi.org This is especially relevant in cancer research, where metabolic reprogramming is a key feature, and tracing nutrient utilization can identify therapeutic targets. mdpi.com

Table 2: Potential Multi-Omics Applications of this compound Derivatives

| Potential Deuterated Metabolite | Target Pathway | Research Application | Analytical Technique |

|---|---|---|---|

| d₄-Butyrate | Short-Chain Fatty Acid Metabolism | Studying gut microbiome activity and its effect on host metabolism. | LC-MS, GC-MS |

| d₄-Hexanoic Acid | Fatty Acid Synthesis/Oxidation | Tracing lipid synthesis and energy production in cancer cells. mdpi.com | High-Resolution MS |

| d₄-Butylamine | Polyamine Metabolism | Investigating cell growth and proliferation pathways. | GC-MS/MS |

Applications in Advanced Catalyst Design and Evaluation

Deuterated compounds are indispensable tools for elucidating reaction mechanisms, a critical aspect of designing and optimizing catalysts. nih.gov By comparing the reaction rate of a deuterated substrate with its non-deuterated counterpart, scientists can determine the kinetic isotope effect (KIE). A significant KIE indicates that the cleavage of the carbon-hydrogen (or carbon-deuterium) bond is involved in the rate-determining step of the reaction. nih.gov

This compound is an ideal probe for this purpose. For example, in a base-catalyzed elimination reaction to form butene, comparing the reaction rate of this compound with 1-bromobutane (B133212) would reveal the extent to which the C-H bond at the C2 position is broken in the transition state. This information is vital for refining catalysts to be more efficient. Similarly, in cross-coupling reactions involving the activation of C-H bonds, this molecule could help map the precise mechanistic steps of novel catalyst systems, such as those based on copper or iridium. chemrxiv.orgnih.gov The deuteration at the C1 and C2 positions allows for probing the involvement of C-H bonds at either site in a reaction.

The insights gained from such studies enable the rational design of catalysts with enhanced activity, selectivity, and stability for a wide range of chemical transformations. mdpi.com

Exploration of New Reaction Classes Amenable to Deuterium Labeling

The quest for novel deuteration methods is continuous, with a focus on reactions that offer unique selectivities or operate under more sustainable conditions. researchgate.netnih.gov this compound can be both a product of and a substrate in these emerging reaction classes.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, including deuteration. researchgate.net For instance, organophotocatalytic systems have been developed for the deuterodehalogenation of alkyl chlorides, converting them into deuterated products with high efficiency at room temperature. nih.gov Such methods could be adapted to synthesize this compound from a suitable precursor.

Electrochemistry: Electrosynthesis is a green chemistry approach that uses electricity to drive chemical reactions, often avoiding harsh reagents. xmu.edu.cn Electrochemical dehalogenative deuteration has been successfully applied to alkyl halides using D₂O as the deuterium source, representing a mild and efficient route to deuterated alkanes. researchgate.net

Enzymatic Reactions: Biocatalysis offers unparalleled selectivity. europa.eu While direct enzymatic synthesis of an alkyl halide is uncommon, enzymes could be used to create highly specific deuterated precursors, which are then chemically converted to the target molecule. This approach is ideal for molecules with sensitive functional groups that cannot withstand traditional chemical methods. europa.eu

These new reaction classes expand the toolkit for chemists, making complex and selectively labeled molecules like this compound more accessible. nih.gov

Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Compounds

While the utility of deuterated compounds is vast, their synthesis and application are not without challenges. These challenges, however, also create opportunities for innovation.

Challenges:

Cost and Availability: The starting materials for deuteration, particularly deuterium gas and deuterium oxide, can be expensive, which contributes to the high cost of the final labeled compounds. resolvemass.casynmr.in

Synthesis Complexity: Achieving high levels of deuterium incorporation at specific sites requires sophisticated and often multi-step synthetic protocols. simsonpharma.comrsc.org Unwanted isotopic scrambling can reduce the purity of the final product. synmr.in

Scale-Up: Methods developed in a research lab may be difficult to scale up for industrial production, limiting the availability of deuterated compounds for large-scale applications. tn-sanso.co.jp

Metabolic Switching: In pharmaceutical applications, blocking one metabolic pathway via deuteration can sometimes lead to the drug being metabolized through an alternative, unpredictable route. musechem.com

Opportunities:

Building Block Synthesis: Simple, selectively deuterated molecules like this compound represent a significant opportunity. They can serve as versatile building blocks, allowing for the incorporation of a specific deuterium pattern into a wide array of more complex target molecules. osaka-u.ac.jp

Method Development: The challenges in synthesis drive the development of more efficient, cost-effective, and scalable deuteration methods, such as flow chemistry systems that can reduce reaction times and the amount of expensive reagents needed. tn-sanso.co.jp

Improved Therapeutics: The "deuterium switch" remains a promising strategy in drug development. By improving a drug's metabolic profile, deuteration can lead to therapies with better efficacy and safety profiles. snnu.edu.cnnih.gov

Table 3: Summary of Challenges and Opportunities

| Aspect | Challenge | Opportunity |

|---|---|---|

| Synthesis | High cost of deuterium sources; complex, multi-step procedures; risk of isotope scrambling. simsonpharma.comresolvemass.casynmr.in | Development of cheaper, more efficient catalytic methods (e.g., flow chemistry); use of simple building blocks like this compound. tn-sanso.co.jposaka-u.ac.jp |

| Application | Unpredictable changes in metabolic pathways ("metabolic switching"). musechem.com | Enhanced pharmacokinetic profiles of drugs (ADMET); improved material properties; powerful probes for mechanistic studies. nih.govmdpi.commusechem.com |

| Analysis | Characterizing the precise location and level of deuteration requires advanced analytical techniques. marquette.edu | Development of novel analytical methods for isotopologue analysis, such as molecular rotational resonance (MRR) spectroscopy. marquette.edu |

Potential for Tracing Environmental Processes via Isotopic Signatures

The analysis of stable isotopes is a cornerstone of environmental science, used to trace the origins and movements of water, nutrients, and pollutants. iaea.orgmdpi.comnumberanalytics.com The natural abundance of deuterium in water, for example, creates isotopic signatures or "fingerprints" that can reveal the history of a water body. iaea.orgsrce.hr

Beyond monitoring natural abundances, intentionally released isotopic tracers can be used to study environmental processes in a controlled manner. A compound synthesized from this compound could be used as such a tracer. For example, by incorporating the d4-butyl group into a molecule representative of a class of industrial pollutants, scientists could track its fate and transport in soil or aquatic systems. srce.hr

The known, specific isotopic label would allow for highly sensitive detection against the natural background, enabling the study of: